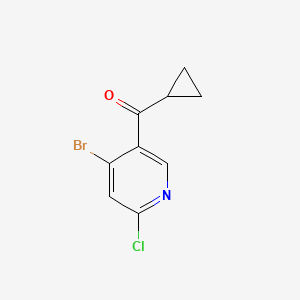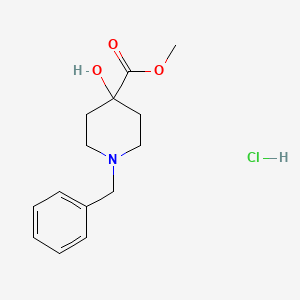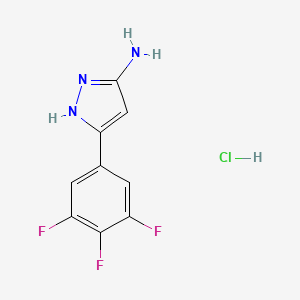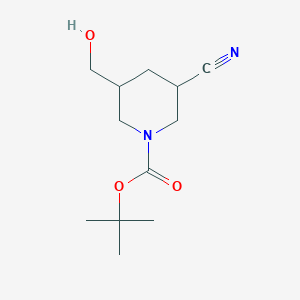
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as a cyclopropyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone typically involves the use of pyridine derivatives as starting materials. One common method involves the bromination and chlorination of a pyridine ring, followed by the introduction of a cyclopropyl group through a cyclopropanation reaction. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce cyclopropyl alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-6-chloro-3-pyridyl)(methyl)methanone
- (4-Bromo-6-chloro-3-pyridyl)(ethyl)methanone
- (4-Bromo-6-chloro-3-pyridyl)(propyl)methanone
Uniqueness
(4-Bromo-6-chloro-3-pyridyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H7BrClNO |
|---|---|
Molekulargewicht |
260.51 g/mol |
IUPAC-Name |
(4-bromo-6-chloropyridin-3-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H7BrClNO/c10-7-3-8(11)12-4-6(7)9(13)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
QNDNZJMRFOZCHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=CN=C(C=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)

![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)





![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)


![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
